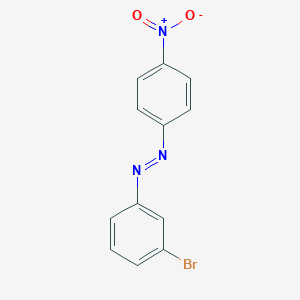
(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a bromine atom attached to the phenyl ring at the 3-position and a nitro group attached to another phenyl ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as a brominated or nitrated benzene derivative, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents like water, ethanol, or acetic acid are commonly used, and temperature control is crucial to prevent decomposition of diazonium salts.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common for diazenes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (E)-1-(3-Bromophenyl)-2-(4-aminophenyl)diazene.
Substitution: Products depend on the nucleophile used, such as (E)-1-(3-Hydroxyphenyl)-2-(4-nitrophenyl)diazene.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: May serve as a probe or marker in biological studies due to its azo linkage.
Medicine: Potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene depends on its specific application. In general, the azo linkage can undergo cleavage under certain conditions, releasing nitrogen gas and forming reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-Chlorophenyl)-2-(4-nitrophenyl)diazene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-(3-Bromophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-(3-Bromophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both bromine and nitro groups, which can influence its reactivity and applications. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction, providing versatility in chemical transformations.
Properties
CAS No. |
62820-73-9 |
|---|---|
Molecular Formula |
C12H8BrN3O2 |
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(3-bromophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8BrN3O2/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(7-5-10)16(17)18/h1-8H |
InChI Key |
JLNORYVHSFOQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


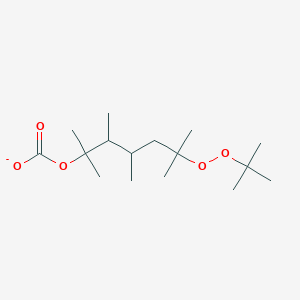
![1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-](/img/structure/B14527912.png)
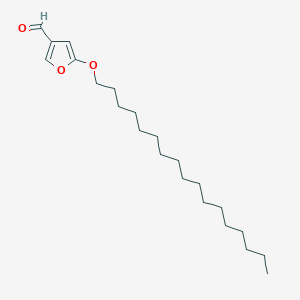
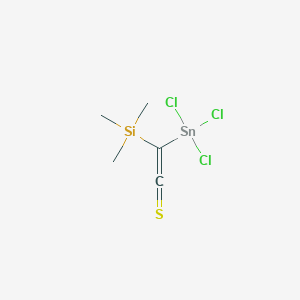
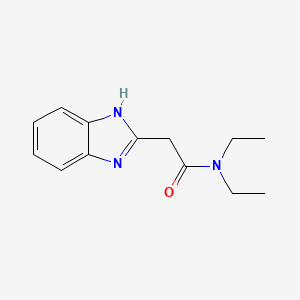
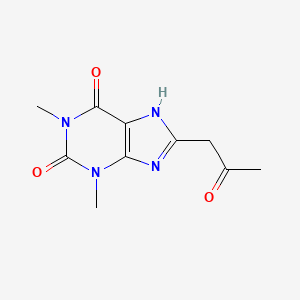
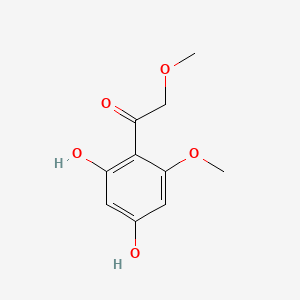
![1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one](/img/structure/B14527943.png)
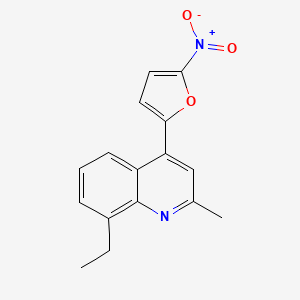
![Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate](/img/structure/B14527958.png)
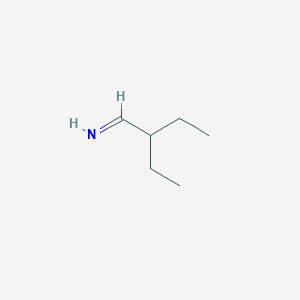
![4-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B14527976.png)
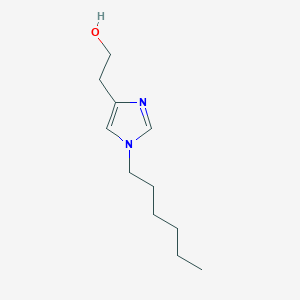
![N-[Amino(anilino)methylidene]-N'-tert-butylurea](/img/structure/B14527985.png)
